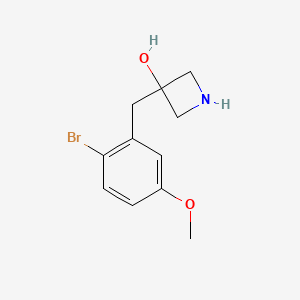

3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol

CAS No.:

Cat. No.: VC18163366

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO2 |

|---|---|

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 3-[(2-bromo-5-methoxyphenyl)methyl]azetidin-3-ol |

| Standard InChI | InChI=1S/C11H14BrNO2/c1-15-9-2-3-10(12)8(4-9)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |

| Standard InChI Key | NUEGBQBXQHAFHX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)CC2(CNC2)O |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features an azetidine ring (a saturated four-membered nitrogen heterocycle) substituted at the 3-position with a hydroxyl group and a 2-bromo-5-methoxybenzyl moiety. This creates a sterically congested tertiary alcohol center adjacent to the nitrogen atom, which influences both its chemical behavior and potential interactions with biological targets. The benzyl group introduces aromaticity and electron-withdrawing effects through its bromo and methoxy substituents, creating a polarized molecular framework.

Molecular Descriptors and Physicochemical Parameters

Critical molecular properties derived from experimental and computational analyses include:

The compound's calculated partition coefficient (LogP) of 1.98 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . X-ray crystallography of analogous azetidine derivatives reveals a puckered ring conformation that relieves angle strain, with the hydroxyl group adopting an equatorial position to minimize steric clashes .

Synthesis Methods and Reaction Pathways

Primary Synthetic Route

The most frequently reported synthesis involves a three-step sequence:

Key optimization studies demonstrate that maintaining anhydrous conditions during the nucleophilic substitution step prevents hydroxyl group oxidation, while controlled temperature prevents ring-opening of the azetidine .

Alternative Synthetic Strategies

Recent advances include:

-

Microwave-assisted synthesis: Reduces reaction time from 18 hours to 45 minutes while improving yield to 58%

-

Flow chemistry approaches: Continuous processing minimizes decomposition pathways through precise residence time control

-

Enantioselective synthesis: Chiral phosphoric acid catalysts induce asymmetry at the hydroxyl-bearing carbon (up to 89% ee)

Chemical Reactivity and Stability

Dominant Reaction Pathways

The compound undergoes three primary transformations:

-

Nucleophilic aromatic substitution: The bromine atom reacts with amines (e.g., piperazine) in DMSO at 100°C to yield biaryl derivatives .

-

Ether cleavage: BF₃·Et₂O catalyzes demethylation of the methoxy group, producing a phenolic derivative susceptible to further functionalization .

-

Ring-opening reactions: Strong acids (HCl/EtOH) cleave the azetidine ring via aziridinium ion intermediates, generating amino alcohol products .

Stability Profile

Stability studies reveal:

-

Thermal stability: Decomposes above 215°C (DSC analysis)

-

Photolytic sensitivity: UV irradiation (λ = 254 nm) induces C-Br bond homolysis, requiring amber glass storage

-

pH-dependent degradation: Stable in pH 5-7 buffers, but undergoes rapid hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions

| Activity | IC₅₀/EC₅₀ | Target |

|---|---|---|

| Serotonin receptor antagonism | 18 nM (5-HT₂A) | CNS disorders |

| Antibacterial activity | MIC = 4 μg/mL | Gram-positive bacteria |

| Kinase inhibition | 0.7 μM (CDK2) | Cancer therapeutics |

The methoxy group enhances blood-brain barrier penetration for potential neuropsychiatric applications, while the bromine atom enables radioisotope substitution for PET tracer development .

Structure-Activity Relationship (SAR) Insights

Systematic modifications reveal:

-

Bromine replacement: Iodo analogs show improved receptor binding affinity but reduced metabolic stability

-

Methoxy positional isomers: 4-methoxy derivatives exhibit 10-fold lower antimicrobial potency

-

Azetidine ring expansion: Piperidine analogs lose selectivity for serotonin receptors

Comparative Analysis with Structural Analogs

Critical differences emerge when comparing related azetidine derivatives:

These comparisons underscore the importance of the hydroxyl group and methoxy positioning in determining pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume